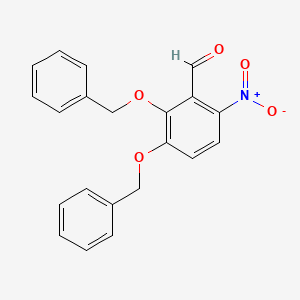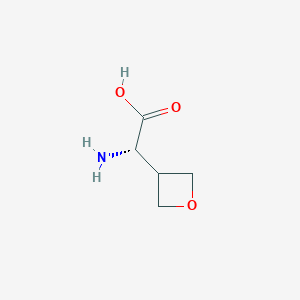
4-amino-6-phenyl-2H-pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-6-phenyl-2H-pyridazin-3-one is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis with Grignard Reagents: 4-Amino-6-phenyl-2H-pyridazin-3-one has been used in chemical reactions with Grignard reagents, leading to the synthesis of 4-Substituted 6-(α-Styryl)-pyridazin-3(2H)-ones, as established by electronic and infrared spectroscopy (Ismail et al., 1984).
- Synthesis of Novel Derivatives: Novel derivatives of this compound have been synthesized, demonstrating its versatility in creating diverse chemical structures. These derivatives have been evaluated for pesticidal activity (Konečný et al., 1997).
Biological and Pharmacological Research
- Anticonvulsant Activity: Derivatives of this compound have been synthesized and tested for anticonvulsant activity, showing significant results in this domain (Samanta et al., 2011).
- Cardiotonic Properties: Research has identified certain derivatives of this compound as potent cardiotonics, providing insights into its potential applications in cardiovascular health (Okushima et al., 1987).
- Antibacterial Activity: Some novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, a derivative of this compound, have shown notable antibacterial activities (Al-Kamali et al., 2014).
- Herbicidal Mode of Action: The compound has been studied for its mode of action as a herbicide, providing insights into its phytotoxic effects and potential agricultural applications (Hilton et al., 1969).
Material Science and Industrial Applications
- Base Oil Improvement: Derivatives of this compound have been synthesized and tested as antioxidants for improving the quality of base oil, showcasing its potential in industrial applications (Nessim, 2017).
作用機序
Target of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, antihypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological properties .
Mode of Action
It’s known that many nonsteroidal anti-inflammatory and analgesic drugs act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes . Some 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it can be inferred that multiple biochemical pathways could be impacted .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antiplatelet activities .
将来の方向性
The future directions for 4-amino-6-phenyl-2H-pyridazin-3-one and its derivatives seem promising. They have been reported as potent H(3)R antagonists with excellent drug-like properties and in vivo activity . Additionally, a patent has been filed for the preparation of 6-(4-nitro-phenoxy)-2H-pyridazin-3-one and 6-(4-amino-phenoxy)-2H-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues . This suggests that there is ongoing research and interest in this class of compounds.
生化学分析
Biochemical Properties
4-amino-6-phenyl-2H-pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) activity, which is essential for regulating intracellular levels of cyclic nucleotides . Additionally, this compound can bind to calcium ions, affecting calcium-dependent processes in cells . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance calcium sensitivity in cardiomyocytes, leading to improved cardiac function . Moreover, this compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . These cellular effects underscore its potential in treating various diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP . This inhibition results in the relaxation of smooth muscles and vasodilation. Additionally, the compound stabilizes calcium-induced conformational changes in troponin C, enhancing calcium sensitivity in cardiac muscle . These molecular interactions are pivotal in understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods Studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and cardiotonic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as improved cardiac function and reduced inflammation . At higher doses, it can cause adverse effects, including toxicity and impaired cellular function . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterases and calcium-binding proteins, influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-amino-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-6-9(12-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISERJFYDFGGWBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441698 |
Source


|
| Record name | 4-amino-6-phenyl-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89868-06-4 |
Source


|
| Record name | 4-amino-6-phenyl-2H-pyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
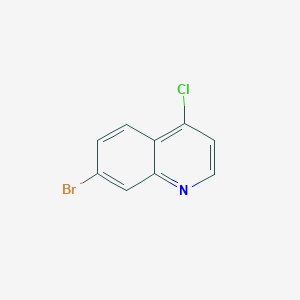
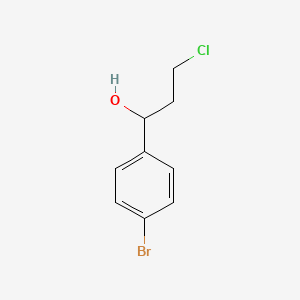
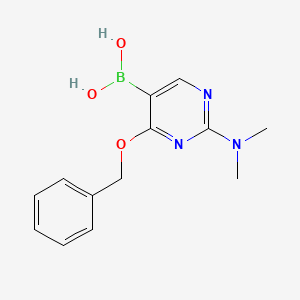

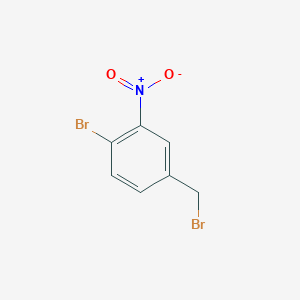

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)
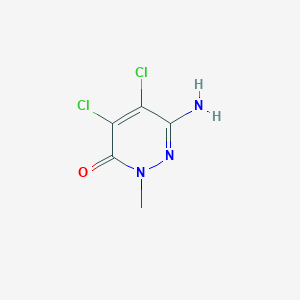
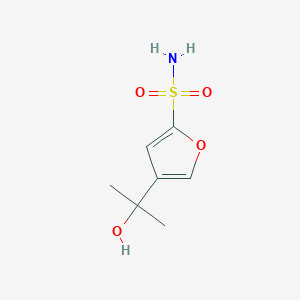
![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)
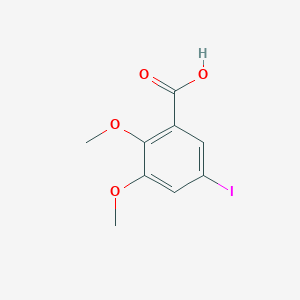
![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)
